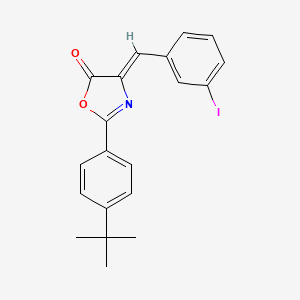
(4Z)-2-(4-tert-butylphenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines a tert-butylphenyl group, an iodophenyl group, and a dihydro-1,3-oxazol-5-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolone Ring: The initial step involves the formation of the oxazolone ring through a cyclization reaction. This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a halogenation reaction, where an aromatic compound is treated with iodine and a suitable oxidizing agent.
Attachment of the Tert-Butylphenyl Group: The tert-butylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using a tert-butyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated or hydrogenated products.
科学的研究の応用
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions.
類似化合物との比較
Similar Compounds
(4Z)-2-(4-METHYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a methyl group instead of a tert-butyl group.
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a bromophenyl group instead of an iodophenyl group.
Uniqueness
The uniqueness of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H18INO2 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
(4Z)-2-(4-tert-butylphenyl)-4-[(3-iodophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H18INO2/c1-20(2,3)15-9-7-14(8-10-15)18-22-17(19(23)24-18)12-13-5-4-6-16(21)11-13/h4-12H,1-3H3/b17-12- |
InChIキー |
XKLRBJHADMKWDH-ATVHPVEESA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11540622.png)
![1-[4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540627.png)
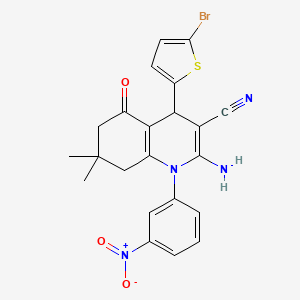
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11540644.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11540650.png)
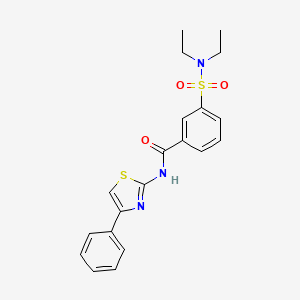
![N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11540665.png)
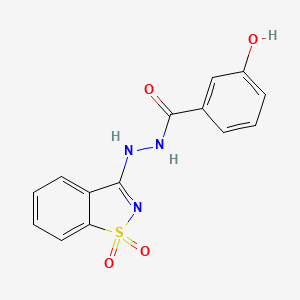
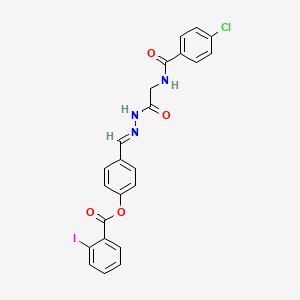
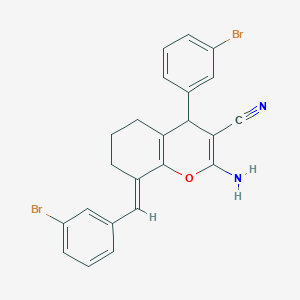

![2-methoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540695.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(3-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11540704.png)
![1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11540707.png)
